molecular formula C11H15NO5 B14917660 N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine

N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine

Cat. No.: B14917660
M. Wt: 241.24 g/mol
InChI Key: HDWNWEZUZNQNHS-YTWAJWBKSA-N
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Description

(2S,3R,4S,5R)-2-((4-Hydroxyphenyl)amino)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydropyran ring substituted with a hydroxyphenylamino group and multiple hydroxyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R)-2-((4-Hydroxyphenyl)amino)tetrahydro-2H-pyran-3,4,5-triol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by oxidation and reduction steps to introduce the necessary functional groups. The reaction conditions often require specific catalysts and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and employing cost-effective reagents and catalysts. The purification process is also crucial, often involving chromatography techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5R)-2-((4-Hydroxyphenyl)amino)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the hydroxyphenyl ring.

Scientific Research Applications

(2S,3R,4S,5R)-2-((4-Hydroxyphenyl)amino)tetrahydro-2H-pyran-3,4,5-triol has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R)-2-((4-Hydroxyphenyl)amino)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The hydroxyphenylamino group can form hydrogen bonds with proteins, affecting their function. The compound may also interact with enzymes, altering their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyran derivatives with different substituents. Examples are:

  • (2S,3R,4S,5R)-2-((4-Methoxyphenyl)amino)tetrahydro-2H-pyran-3,4,5-triol
  • (2S,3R,4S,5R)-2-((4-Chlorophenyl)amino)tetrahydro-2H-pyran-3,4,5-triol

Uniqueness

The uniqueness of (2S,3R,4S,5R)-2-((4-Hydroxyphenyl)amino)tetrahydro-2H-pyran-3,4,5-triol lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-(4-hydroxyanilino)oxane-3,4,5-triol

InChI

InChI=1S/C11H15NO5/c13-7-3-1-6(2-4-7)12-11-10(16)9(15)8(14)5-17-11/h1-4,8-16H,5H2/t8-,9+,10-,11+/m1/s1

InChI Key

HDWNWEZUZNQNHS-YTWAJWBKSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)NC2=CC=C(C=C2)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)NC2=CC=C(C=C2)O)O)O)O

Origin of Product

United States

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